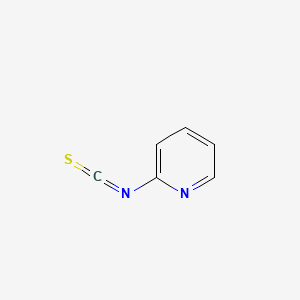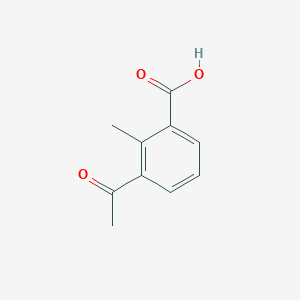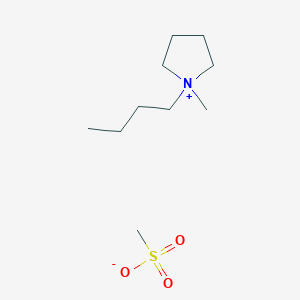
2-Isothiocyanatopyridine
Overview
Description
2-Isothiocyanatopyridine is a chemical compound with the molecular formula C6H4N2S . It has a molecular weight of 136.17 .
Molecular Structure Analysis
The molecular structure of 2-Isothiocyanatopyridine consists of a pyridine ring with an isothiocyanate group attached . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
2-Isothiocyanatopyridine has a melting point of 110-111 °C and a boiling point of 55-60 °C at 0.1 Torr . Its density is predicted to be 1.14±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis
2-Isothiocyanatopyridine: is a valuable intermediate in organic synthesis. It is used to prepare pyridyl isothiocyanates, which are key intermediates for synthesizing various sulfur- and nitrogen-containing organic compounds . These compounds are particularly important for creating heterocycles, which are rings containing at least two different elements as members of its ring(s) .
Medicinal Chemistry
In medicinal chemistry, 2-Isothiocyanatopyridine derivatives are explored for their potential biological activities. Isothiocyanates have been studied for their anticancer and chemoprotective properties . The ability to incorporate the isothiocyanate group into pyridine rings can lead to the development of novel pharmaceuticals with significant biological activity.
Agrochemical Research
2-Isothiocyanatopyridine: plays a role in the development of new agrochemicals. Isothiocyanates, including those derived from pyridine, have shown activities as agrochemicals . They are used in the synthesis of compounds that may serve as herbicides, pesticides, or fungicides, contributing to the protection of crops and yield optimization.
Materials Science
In materials science, 2-Isothiocyanatopyridine is utilized in the synthesis of advanced materials. For instance, it can be involved in the preparation of two-dimensional materials, which have applications in nanotechnology and the development of novel devices . These materials are crucial for the advancement of electronics, coatings, and other industrial applications.
Environmental Science
2-Isothiocyanatopyridine: and its derivatives are studied for their environmental impact and potential use in environmental remediation. The research includes understanding their behavior in various environmental conditions and their interactions with other substances in the ecosystem .
Industrial Applications
In an industrial context, 2-Isothiocyanatopyridine is used in the quantitative analysis of inorganic cations without separation, employing complexes formed with organic reagents . This application is particularly important in the analysis of alloys and other industrial materials where precise composition determination is crucial.
Mechanism of Action
Target of Action
2-Isothiocyanatopyridine is known to interact with transition metal ions frequently occurring in alloys such as Fe(II), Co(II), Ni(II), Mn(II), Cu(II), Cd(II), Zn(II), and Cr(II). These ions form insoluble precipitates with pyridine in the presence of isothiocyanate ions .
Mode of Action
The compound’s interaction with its targets involves the formation of insoluble precipitates. This process is facilitated by the presence of isothiocyanate ions . The exact mode of action of 2-Isothiocyanatopyridine is still under investigation .
Biochemical Pathways
Isothiocyanates, in general, are known to have versatile biological activities, ranging from anticancer and chemoprotective properties to agrochemical activities . They are also useful intermediates for the synthesis of various sulfur- and nitrogen-containing organic compounds .
Pharmacokinetics
Its molecular weight is 13617, and it has a predicted density of 114±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Isothiocyanates are known to have various biological activities, including anticancer and chemoprotective effects .
Action Environment
Its melting point is 110-111 °c, and its boiling point is 55-60 °c under a pressure of 01 Torr . These properties suggest that the compound’s stability and efficacy could be influenced by temperature and pressure.
properties
IUPAC Name |
2-isothiocyanatopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-3-1-2-4-7-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJPRCMYUOOTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200621 | |
| Record name | 2-Pyridyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanatopyridine | |
CAS RN |
52648-45-0 | |
| Record name | 2-Isothiocyanatopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52648-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052648450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52648-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1604669.png)






![N-(3-(4,5-Dihydrothiazol-2-yl)thiazolidin-2-ylidene)-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B1604677.png)


![Isopropyl 1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1604682.png)

